molecular formula C14H14IN B13891846 Benzyl-(3-iodo-benzyl)-amine

Benzyl-(3-iodo-benzyl)-amine

Cat. No.: B13891846
M. Wt: 323.17 g/mol
InChI Key: AOSOBQKVRZFOHZ-UHFFFAOYSA-N
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Description

Benzyl-(3-iodo-benzyl)-amine is an organic compound that belongs to the class of benzylamines It is characterized by the presence of a benzyl group attached to an amine group, with an additional benzyl group substituted with an iodine atom at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl-(3-iodo-benzyl)-amine typically involves the reaction of benzylamine with 3-iodobenzyl chloride under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl-(3-iodo-benzyl)-amine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The iodine atom at the 3-position can be substituted by other nucleophiles such as hydroxide, amines, or thiols.

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can undergo reduction reactions to remove the iodine atom or reduce the imine intermediates.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, or other nucleophiles in organic solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzylamines.

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of deiodinated benzylamines or reduced imine intermediates.

Scientific Research Applications

Benzyl-(3-iodo-benzyl)-amine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Benzyl-(3-iodo-benzyl)-amine involves its interaction with specific molecular targets. The iodine atom at the 3-position can participate in halogen bonding, which can influence the binding affinity and selectivity of the compound towards its targets. The amine group can form hydrogen bonds and electrostatic interactions with biological macromolecules, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: Lacks the iodine substitution, making it less reactive in nucleophilic substitution reactions.

    3-Iodobenzylamine: Contains the iodine substitution but lacks the additional benzyl group, affecting its overall chemical properties.

    N-Benzyl-3-iodoaniline: Similar structure but with an aniline group instead of a benzylamine, leading to different reactivity and applications.

Uniqueness

Benzyl-(3-iodo-benzyl)-amine is unique due to the presence of both benzyl and 3-iodobenzyl groups, which confer distinct chemical reactivity and potential applications. The iodine atom enhances its reactivity in substitution reactions, while the benzyl groups provide structural versatility for various synthetic transformations.

Properties

IUPAC Name

N-[(3-iodophenyl)methyl]-1-phenylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14IN/c15-14-8-4-7-13(9-14)11-16-10-12-5-2-1-3-6-12/h1-9,16H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOSOBQKVRZFOHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC2=CC(=CC=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14IN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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